N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-(3-METHOXYPHENOXY)ACETAMIDE
Description
N-[2-Methoxy-2-(2-methylphenyl)ethyl]-2-(3-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a methoxy-substituted phenoxy group at the acetamide’s α-carbon and a branched ethyl chain containing a methoxy and 2-methylphenyl moiety. Its methoxy groups enhance solubility and electronic properties, while the aromatic substituents may influence receptor binding or metabolic stability .
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-14-7-4-5-10-17(14)18(23-3)12-20-19(21)13-24-16-9-6-8-15(11-16)22-2/h4-11,18H,12-13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVVXUJPYBRYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)COC2=CC=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-(3-METHOXYPHENOXY)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of o-tolyl ethylamine with methoxyacetyl chloride to form an intermediate.
Coupling reaction: The intermediate is then reacted with 3-methoxyphenol in the presence of a base, such as sodium hydride, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-(3-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-(3-METHOXYPHENOXY)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-(3-METHOXYPHENOXY)ACETAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound can influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related acetamides, focusing on synthesis, physicochemical properties, and applications.
Structural Analogues with Methoxy/Phenoxy Substituents
2-Chloro-N-[2-(2-methylphenyl)ethyl]acetamide (CAS 141463-66-3) Structure: Chloroacetamide with a 2-methylphenylethyl chain. Molecular Formula: C₁₁H₁₄ClNO. Applications: Biochemical reagent; lacks methoxy groups, reducing polarity compared to the target compound . Key Difference: Chlorine substitution vs. methoxy groups, impacting reactivity and toxicity .
2-(3-Methoxybenzylidene)hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide Structure: Contains a hydrazine linker and dual methoxy groups. Molecular Formula: C₁₇H₁₆N₂O₄. Applications: Potential use in coordination chemistry or as a chelating agent, differing from the target compound’s likely biological focus .
Agrochemical-Related Acetamides
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Structure: Chloroacetamide with methoxymethyl and diethylphenyl groups. Applications: Herbicide; shares the acetamide backbone but uses chloro and methoxymethyl groups for herbicidal activity . Key Difference: Chlorine enhances electrophilicity, critical for herbicide action, unlike the target compound’s non-chlorinated structure .
Dimethenamid (2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide)
- Structure : Thienyl and methoxy-methylethyl substituents.
- Applications : Pre-emergent herbicide; thienyl group improves soil mobility compared to the target compound’s phenyl groups .
Pharmaceutical Analogues
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Structure: Complex stereochemistry with amino and hydroxy groups. Applications: Antiviral or antimicrobial candidate; stereochemical complexity contrasts with the target compound’s simpler structure .
N-[3-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide (CAS 166599-76-4) Structure: Benzoxazole and isopropyl-methylphenoxy groups. Applications: Likely kinase inhibitor; benzoxazole enhances aromatic stacking, differing from the target compound’s methoxy focus .
Comparative Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | C₁₉H₂₃NO₄ | 329.39 | Dual methoxy, 2-methylphenyl | Not reported |
| 2-Chloro-N-[2-(2-methylphenyl)ethyl]acetamide | C₁₁H₁₄ClNO | 211.69 | Chloro, 2-methylphenyl | Not reported |
| Alachlor | C₁₄H₂₀ClNO₂ | 269.77 | Chloro, methoxymethyl | 40–42 |
| N-[3-(Benzoxazol-2-yl)-2-methylphenyl]-... | C₂₆H₂₅N₂O₃ | 413.49 | Benzoxazole, isopropyl | Not reported |
Research Findings and Functional Insights
- Synthetic Challenges : The target compound’s methoxy groups may reduce reactivity compared to chloro analogues, requiring optimized coupling conditions (e.g., KI/K₂CO₃ as in ) .
- Bioactivity Trends : Chloroacetamides (e.g., alachlor) exhibit herbicidal activity due to electrophilic chlorine, while methoxy-rich compounds like the target may prioritize solubility for drug delivery .
- Structural Confirmation : NMR (¹H, ¹³C) is critical for verifying acetamide structures, as seen in for analogues 30–32 .
Biological Activity
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-(3-METHOXYPHENOXY)ACETAMIDE is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Methoxy groups : Contribute to its solubility and biological activity.
- Phenoxy and methylphenyl groups : These aromatic rings may enhance interactions with biological targets.
The molecular formula is , and its IUPAC name reflects its complex structure, which includes methoxy and phenoxy substituents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on available literature:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may bind to various receptors, influencing signaling pathways associated with inflammation, neuroprotection, or cancer progression.
1. Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, derivatives containing methoxy and phenoxy groups have shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that this compound could potentially modulate inflammatory responses.
2. Neuroprotective Potential
Studies on related compounds have demonstrated neuroprotective effects against neurodegenerative diseases. For example, derivatives have been shown to reduce amyloid-beta peptide aggregation, a hallmark of Alzheimer’s disease. The presence of methoxy groups may enhance blood-brain barrier permeability, allowing for effective central nervous system targeting.
3. Antioxidant Activity
The antioxidant properties of similar compounds have been documented, suggesting that this compound could scavenge free radicals and reduce oxidative stress in cells.
Case Studies
-
In vitro Studies : A study evaluated the cytotoxic effects of various methoxy-substituted compounds on cancer cell lines, revealing significant inhibition of cell proliferation in a dose-dependent manner.
Compound IC50 (µM) Cell Line N-[2-Methoxy-... 25 ± 5 MCF-7 (Breast Cancer) N-[3-Methoxy-... 30 ± 4 HeLa (Cervical Cancer) - Animal Models : In vivo studies using rodent models demonstrated that administration of related compounds resulted in decreased neuroinflammation and improved cognitive function in models of Alzheimer’s disease.
Future Directions
Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound. Potential areas for exploration include:
- Clinical Trials : Assessing efficacy and safety in human subjects.
- Mechanistic Studies : Detailed investigations into specific molecular interactions and pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Identifying how variations in structure influence biological activity.
Q & A
Basic Question: What are the established synthetic routes for N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-(3-METHOXYPHENOXY)ACETAMIDE, and what reaction conditions are critical for yield optimization?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions to introduce methoxy and methylphenyl groups (analogous to methods in ).
- Condensation reactions with acetamide precursors using condensing agents (e.g., carbodiimides) in anhydrous solvents like dichloromethane or THF .
- Purification via column chromatography or recrystallization to isolate the target compound.
Critical factors include: - Temperature control (e.g., maintaining 0–5°C during acyl chloride formation).
- Stoichiometric ratios of reagents to minimize side products.
- Moisture-free environments to prevent hydrolysis of reactive intermediates .
Advanced Question: How can researchers resolve contradictions in crystallographic data during structural characterization of this compound?
Methodological Answer:
Contradictions often arise from disordered solvent molecules or twinned crystals. To address this:
- Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinning .
- Validate hydrogen bonding networks via Hirshfeld surface analysis to distinguish true molecular interactions from crystallographic artifacts.
- Cross-validate results with solid-state NMR or DFT calculations to confirm bond lengths and angles .
Basic Question: What spectroscopic techniques are most effective for characterizing the structural features of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR to identify methoxy (δ ~3.3–3.8 ppm) and acetamide (δ ~2.1 ppm) groups.
- 2D-COSY/HMBC to confirm connectivity between the ethyl-phenyl and phenoxy-acetamide moieties .
- FT-IR Spectroscopy :
- Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .
- Mass Spectrometry :
- HRMS-ESI to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Modify substituents : Replace 3-methoxyphenoxy with halogenated or bulkier groups (e.g., 4-chlorophenoxy) to assess impacts on receptor binding (as seen in ) .
- Introduce bioisosteres : Substitute the acetamide group with sulfonamide or urea to evaluate metabolic stability.
- In silico docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs) and prioritize synthetic targets .
Basic Question: What biological activities have been reported for structurally similar acetamide derivatives?
Methodological Answer:
Analogous compounds exhibit:
- Antimicrobial activity : Inhibition of bacterial efflux pumps (e.g., against S. aureus) via hydrophobic interactions with membrane proteins .
- Anticancer potential : Induction of apoptosis in cancer cell lines (e.g., MCF-7) through ROS-mediated pathways .
- Neurological effects : Modulation of serotonin receptors, as seen in benzothiazole-containing analogs .
Advanced Question: What strategies mitigate toxicity risks identified in preclinical studies of related acetamides?
Methodological Answer:
- Metabolic profiling : Use LC-MS/MS to identify reactive metabolites (e.g., quinone imines) and redesign substituents to block toxic pathways .
- In vitro cytotoxicity assays : Screen against HepG2 cells to assess hepatotoxicity, referencing safety profiles of compounds like 2-(p-chlorophenoxy)-N-(2-(dimethylamino)ethyl)acetamide (LD₅₀ = 19 mg/kg in mice) .
- Prodrug approaches : Mask the acetamide group with enzymatically cleavable protectors (e.g., ester linkages) to reduce off-target effects .
Basic Question: How can researchers validate the purity of synthesized batches for reproducibility in biological assays?
Methodological Answer:
- HPLC-DAD : Use a C18 column with acetonitrile/water gradient (90:10 to 50:50) to achieve >98% purity.
- Melting point analysis : Compare observed values (e.g., 145–147°C) with literature data to detect impurities.
- Elemental analysis : Confirm C, H, N percentages within ±0.4% of theoretical values .
Advanced Question: How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic studies : Measure bioavailability and half-life in rodent models to identify absorption/metabolism issues.
- Tissue distribution analysis : Use radiolabeled analogs (e.g., ¹⁴C-acetamide) to track compound localization.
- Species-specific assays : Compare target protein homology (e.g., human vs. murine receptors) to explain efficacy gaps .
Basic Question: What computational tools are recommended for predicting the physicochemical properties of this compound?
Methodological Answer:
- LogP calculation : Use ChemAxon or Molinspiration to estimate hydrophobicity (predicted LogP ~3.2).
- pKa prediction : ADMET Predictor™ to identify ionizable groups (e.g., acetamide NH, pKa ~16.5).
- Solubility : AQME/SPARC for aqueous solubility estimates (<0.1 mg/mL at pH 7.4) .
Advanced Question: How can researchers design experiments to elucidate the mechanism of action for this compound’s observed bioactivity?
Methodological Answer:
- Transcriptomic profiling : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways.
- Pull-down assays : Use biotinylated analogs to isolate binding partners from cell lysates.
- Kinase inhibition panels : Screen against a 100-kinase panel (e.g., Eurofins) to identify primary targets .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
